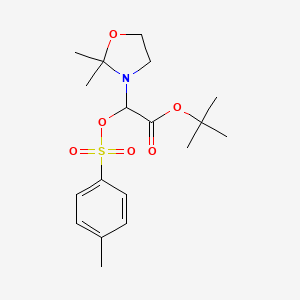![molecular formula C15H11Cl2N3O2 B11792690 Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyrazine core substituted with a 2,5-dichlorophenyl group and an ethyl ester at the 3-carboxylate position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with a suitable reagent to form the imidazo[1,2-A]pyrazine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis under ambient conditions, are being explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrazine derivatives, which can exhibit different chemical and biological properties .
Applications De Recherche Scientifique
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-A]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[1,2-A]pyrazines: Other derivatives with different substituents at various positions on the ring.
Indole Derivatives: Compounds with an indole core that exhibit similar biological activities.
Uniqueness: Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is unique due to the presence of the 2,5-dichlorophenyl group and the ethyl ester, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H11Cl2N3O2 |
|---|---|
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)14-13(10-7-9(16)3-4-11(10)17)19-12-8-18-5-6-20(12)14/h3-8H,2H2,1H3 |
Clé InChI |
IGDZIKDRXUSLQL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2N1C=CN=C2)C3=C(C=CC(=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-((7-Oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)methyl)benzoic acid](/img/structure/B11792624.png)

![3-(Fluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B11792635.png)
![1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11792638.png)

![7-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B11792643.png)





